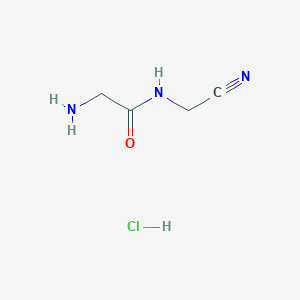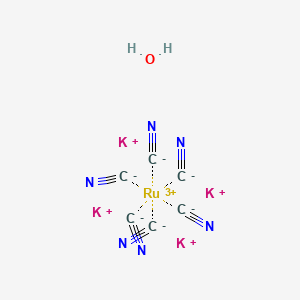
Tetrapotassium hexacyanoruthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrapotassium hexacyanoruthenate can be synthesized through the reaction of ruthenium chloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Precipitation of the product by adding ethanol or another suitable solvent.
- Filtration and drying of the precipitate to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, precipitation, and filtration helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New complexes with different ligands replacing the cyanide groups.
Aplicaciones Científicas De Investigación
Tetrapotassium hexacyanoruthenate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparación Con Compuestos Similares
Potassium hexacyanoferrate(II): Similar in structure but contains iron instead of ruthenium.
Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different redox properties.
Potassium hexacyanoosmate(IV): Contains osmium and is used in different catalytic applications.
Uniqueness: Tetrapotassium hexacyanoruthenate is unique due to the presence of ruthenium, which imparts distinct catalytic and electrochemical properties. Its ability to form stable complexes with a variety of ligands makes it versatile for use in different fields, from industrial applications to scientific research .
Propiedades
Fórmula molecular |
C6H2K4N6ORu+ |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
tetrapotassium;ruthenium(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3 |
Clave InChI |
MLDIKVWYYBSJNJ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


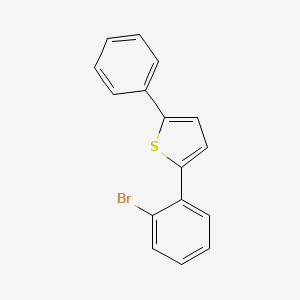
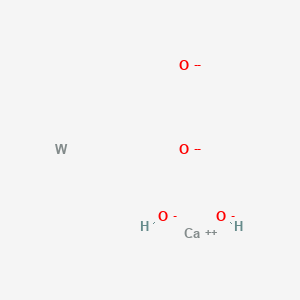

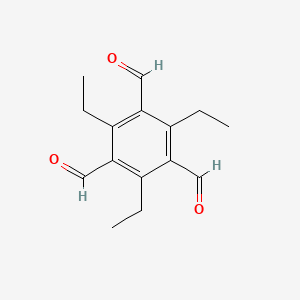
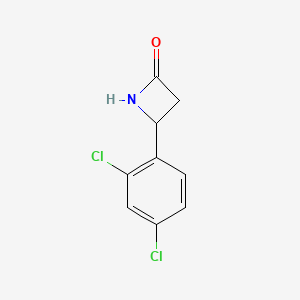
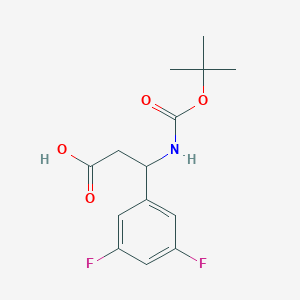
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
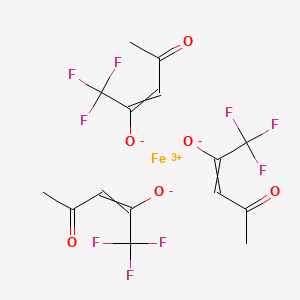
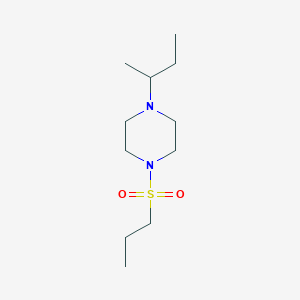
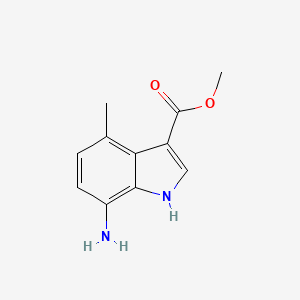
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)

